(S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride
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Overview
Description
(S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with difluoro and methyl groups, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of (S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Difluoro and Methyl Groups: The difluoro and methyl groups are introduced through selective fluorination and alkylation reactions.
Conversion to Methanamine: The piperidine derivative is then converted to the methanamine derivative through reductive amination.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the effects of difluoro and methyl substitutions on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
(S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(S)-1-Methylpiperidin-2-yl)methanamine: Lacks the difluoro substitution, which may result in different biological activity and chemical reactivity.
(S)-(5-Fluoro-1-methylpiperidin-2-yl)methanamine: Contains a single fluorine atom, which may affect its potency and selectivity.
(S)-(5,5-Difluoro-1-ethylpiperidin-2-yl)methanamine: The presence of an ethyl group instead of a methyl group can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16Cl2F2N2 |
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Molecular Weight |
237.12 g/mol |
IUPAC Name |
[(2S)-5,5-difluoro-1-methylpiperidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-11-5-7(8,9)3-2-6(11)4-10;;/h6H,2-5,10H2,1H3;2*1H/t6-;;/m0../s1 |
InChI Key |
NRRFFWATFXNZFN-ILKKLZGPSA-N |
Isomeric SMILES |
CN1CC(CC[C@H]1CN)(F)F.Cl.Cl |
Canonical SMILES |
CN1CC(CCC1CN)(F)F.Cl.Cl |
Origin of Product |
United States |
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